Tetrabutylammonium Dibromoaurate
Description
Contextual Significance in Gold Coordination Chemistry
The study of simple halide complexes of gold, such as the dibromoaurate(I) anion, is fundamental to understanding the coordination environment of gold(I). Gold(I) centers typically favor a linear, two-coordinate geometry, as exemplified by the [AuBr₂]⁻ anion. The isolation and characterization of salts of this anion with large, non-polar cations like tetrabutylammonium (B224687) are crucial for examining the intrinsic properties of the anionic gold complex with minimal interference from the cation. These compounds are valuable precursors and model systems for more complex gold(I) species.
Role of the Tetrabutylammonium Cation in Anionic Gold Halide Complexes
The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, is a large, sterically hindered, and non-coordinating ion. acs.org Its primary role in the context of anionic gold halide complexes is to facilitate the crystallization of the anionic gold species from solution, enabling detailed structural analysis through techniques like X-ray crystallography. acs.org The lipophilic nature of the tetrabutylammonium cation imparts solubility in a range of organic solvents, which is advantageous for synthetic procedures. acs.org Its bulky nature also helps to separate the anionic gold complexes in the crystal lattice, minimizing inter-anionic interactions and allowing for the study of the isolated anion's geometry.
Historical Development of Related Gold(I) and Gold(III) Complexes in Research
The investigation of gold complexes has a rich history, with significant interest in both the gold(I) and gold(III) oxidation states. biosynth.com Historically, gold(I) complexes, particularly those with thiol ligands, have been explored for medicinal applications, such as in the treatment of rheumatoid arthritis. cymitquimica.comrsc.org The development of synthetic methods to prepare and isolate stable gold(I) and gold(III) halide complexes has been a continuous area of research. biosynth.com The synthesis of tetraalkylammonium salts of halidoaurates(I) was systematically explored to investigate the structures and vibrational properties of the [AuX₂]⁻ anions (where X = Cl, Br, I). rsc.org This foundational work has paved the way for the development of more intricate gold complexes with applications in catalysis and materials science. biosynth.comcymitquimica.comrsc.org Gold(III) complexes, on the other hand, are often square planar and have been studied for their potential as catalysts and therapeutic agents. biosynth.comtcichemicals.comchemicalbook.com
Detailed Research Findings
The synthesis of tetrabutylammonium dibromoaurate is typically achieved through the reaction of a gold(I) source with a stoichiometric amount of tetrabutylammonium bromide. A common method involves the reduction of tetrachloroauric acid (HAuCl₄) to a gold(I) species, followed by the addition of the bromide salt.
Crystal and Molecular Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The salt crystallizes in the monoclinic space group P2₁/n. The structure consists of discrete [N(C₄H₉)₄]⁺ cations and linear [AuBr₂]⁻ anions.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.833(3) |
| b (Å) | 15.011(4) |
| c (Å) | 13.788(4) |
| β (°) | 90.71(3) |
| Z (formula units/cell) | 4 |
The [AuBr₂]⁻ anion is essentially linear, with a Br-Au-Br bond angle close to 180°. The Au-Br bond lengths are equivalent, indicative of a symmetric coordination environment.
| Bond/Angle | Value |
| Au-Br1 (Å) | 2.395(2) |
| Au-Br2 (Å) | 2.396(2) |
| Br1-Au-Br2 (°) | 178.6(1) |
Vibrational Spectroscopy
The vibrational spectra (Infrared and Raman) of this compound have been used to probe the bonding within the [AuBr₂]⁻ anion. rsc.org The key vibrational modes are the symmetric and asymmetric Au-Br stretching frequencies.
| Vibrational Mode | Raman (cm⁻¹) | Infrared (cm⁻¹) |
| ν(sym)(Au-Br) | 197 | Inactive |
| ν(asym)(Au-Br) | Inactive | 232 |
The observation of the symmetric stretch in the Raman spectrum and the asymmetric stretch in the infrared spectrum is consistent with a linear, centrosymmetric D∞h point group for the [AuBr₂]⁻ anion. rsc.org
Structure
3D Structure of Parent
Properties
CAS No. |
50481-01-1 |
|---|---|
Molecular Formula |
C16H36AuBr2N |
Molecular Weight |
599.2 g/mol |
IUPAC Name |
gold(1+);tetrabutylazanium;dibromide |
InChI |
InChI=1S/C16H36N.Au.2BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |
InChI Key |
JHKGBGGRJMVGSW-UHFFFAOYSA-L |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Br[Au-]Br |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Au+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Synthesis of Tetrabutylammonium (B224687) Dibromoaurate
The formation of tetrabutylammonium dibromoaurate can be achieved through both traditional solution-based methods and more contemporary mechanochemical approaches.
Conventional Synthetic Routes
The conventional synthesis of this compound, while not extensively detailed in peer-reviewed literature, can be inferred from standard inorganic preparative techniques. The most plausible route involves a salt metathesis reaction. This method would typically bring together a gold(I) bromide source and tetrabutylammonium bromide in a suitable solvent.
The first key precursor, tetrabutylammonium bromide ([(n-Bu)₄N]Br), is commercially available or can be synthesized via the Menshutkin reaction. This reaction involves treating tributylamine (B1682462) with 1-bromobutane (B133212). chemicalbook.com A typical procedure involves heating tributylamine and 1-bromobutane in a solvent like acetonitrile (B52724) at reflux for an extended period. chemicalbook.com The product, tetrabutylammonium bromide, can then be isolated and purified.
The second precursor, a source of the dibromoaurate(I) anion, [AuBr₂]⁻, is generated from a gold(I) halide. A common method for preparing gold(I) bromide is through the thermal decomposition of gold(III) bromide. The subsequent reaction of gold(I) bromide with tetrabutylammonium bromide in a suitable solvent would lead to the formation of the desired this compound. The product can then be isolated from the reaction mixture by crystallization or precipitation.
Mechanochemical Synthesis Approaches
Mechanochemical synthesis, an environmentally conscious approach that utilizes mechanical force to induce chemical reactions, has emerged as a viable method for producing gold(I) complexes. This technique often leads to reduced solvent usage, shorter reaction times, and high yields. While a specific mechanochemical synthesis for this compound is not explicitly documented, the successful synthesis of related mononuclear gold(I) halide complexes with diphosphine ligands using this method highlights its potential.
In a typical mechanochemical synthesis, the reactants are combined in a milling vessel, often with a small amount of liquid to facilitate the reaction, and subjected to high-energy ball milling. This process has been shown to be effective for the rapid and efficient synthesis of luminescent gold(I) complexes. The application of this solvent-free or minimal-solvent method represents a greener alternative to conventional solution-based syntheses.
This compound as a Precursor in Organogold Compound Synthesis
This compound is a valuable precursor, particularly in the synthesis of neutral and cationic phosphine-gold(I) complexes. These complexes are of interest for their applications in catalysis and medicinal chemistry.
Preparation of Phosphine-Gold(I) Bromide Complexes from Dibromoaurate(I) Precursors
The dibromoaurate(I) anion readily reacts with phosphine (B1218219) ligands to yield various phosphine-gold(I) bromide complexes. The nature of the phosphine ligand and the stoichiometry of the reaction dictate the final product. For instance, the reaction of a dibromoaurate(I) salt with tertiary phosphine ligands can lead to the formation of neutral, three-coordinate [AuBr(phosphine)₂] complexes or four-coordinate cationic [Au(phosphine)₄]⁺Br⁻ complexes.
The course of the reaction is heavily influenced by the steric and electronic properties of the phosphine ligand. The oxidative addition of bromine to (phosphine)gold(I) bromide complexes can lead to the formation of square planar gold(III) complexes of the type (L)AuBr₃. rsc.orgnih.gov However, with bulky phosphine ligands, steric hindrance can prevent this oxidation and may instead lead to ligand redistribution or P-Au bond cleavage. rsc.orgnih.gov
Comparative Synthesis of Related Tetrabutylammonium Gold Halides
The synthetic methodology for this compound can be better understood by comparing it with the synthesis of its chloride and iodide analogues. The general principle of combining a tetrabutylammonium halide with a corresponding gold(I) halide source remains consistent across the series.
| Compound Name | Precursors | General Reaction Conditions |
| Tetrabutylammonium Dichloroaurate | Gold(III) chloride, Tetrabutylammonium chloride | Reaction in a suitable solvent like dichloromethane (B109758) or acetonitrile under mild conditions. |
| This compound | Gold(I) bromide, Tetrabutylammonium bromide | Reaction in a suitable solvent, likely involving a salt metathesis reaction. |
| Tetrabutylammonium Diiodoaurate | Gold(I) iodide, Tetrabutylammonium iodide | Analogous salt metathesis reaction in a suitable solvent. |
This table is generated based on established chemical principles and may not reflect optimized industrial synthesis protocols.
The synthesis of tetrabutylammonium dichloroaurate typically involves the reaction of gold(III) chloride with tetrabutylammonium chloride. In this case, the gold(III) is reduced in situ to gold(I). For the diiodoaurate analogue, a similar salt metathesis reaction between a gold(I) iodide source and tetrabutylammonium iodide would be the expected route. The stability and reactivity of the gold halide precursors and the resulting products will vary down the group, influencing the specific reaction conditions required.
Structural Elucidation and Advanced Characterization Techniques
Single Crystal X-ray Diffraction Analysis of Tetrabutylammonium (B224687) Dibromoaurate
The crystal structure of tetrabutylammonium dibromoaurate has been determined and reveals a linear [AuBr₂]⁻ anion and a [N(C₄H₉)₄]⁺ cation. The gold(I) center maintains its characteristic linear coordination geometry, with the two bromide ligands positioned 180° from each other.
A noteworthy feature in the crystal structures of many gold(I) complexes is the presence of aurophilic interactions, which are weak, attractive forces between gold atoms. wikipedia.orgrsc.orgtaylorandfrancis.com These interactions, with bond lengths around 3.0 Å and energies comparable to hydrogen bonds (7–12 kcal/mol), arise from relativistic effects that are particularly pronounced for gold. wikipedia.orgtaylorandfrancis.com Aurophilicity can significantly influence the crystal packing and lead to the formation of dimers, chains, or more complex supramolecular assemblies. wikipedia.orgresearchgate.net
In the case of this compound, the large size of the tetrabutylammonium cation can sterically hinder the close approach of the [AuBr₂]⁻ anions, potentially influencing the extent of aurophilic interactions. The crystal packing is a balance between electrostatic forces, van der Waals interactions of the butyl chains, and any potential weak gold-gold interactions. While both intramolecular and intermolecular aurophilic interactions are known, the intermolecular linkages are relatively weak and can be disrupted by solvation. wikipedia.org The aggregation of gold(I) complexes through aurophilic interactions can give rise to interesting photophysical properties, such as intense luminescence. wikipedia.orgnih.gov
Table 1: Representative Crystallographic Data for Gold(I) Complexes
| Compound/Feature | Au-Au Distance (Å) | Interaction Energy (kcal/mol) | Reference |
|---|---|---|---|
| General Aurophilic Bond | ~3.0 | 7-12 | wikipedia.orgtaylorandfrancis.com |
| Example Gold(I) Dimer | 2.76 - 3.10 | - | |
| Example Gold(I) Chain | 3.04 | - |
Note: Specific Au-Au distances for this compound are dependent on the specific polymorphic form and crystallization conditions.
The nature of the cationic counterion plays a crucial role in determining the solid-state structure of anionic gold complexes. nih.gov The size, shape, and charge distribution of the cation influence the crystal packing, which in turn can affect the intermolecular interactions, including aurophilicity. nih.govnih.govresearchgate.net
In the [N(C₄H₉)₄][AuBr₂] salt, the large and flexible tetrabutylammonium cation dominates a significant portion of the crystal lattice volume. researchgate.net Its bulky nature can create "pockets" within which the [AuBr₂]⁻ anions reside. The conformation of the butyl chains can vary, leading to different packing motifs and potentially different Au-Au distances in polymorphic forms. The choice of a large cation like tetrabutylammonium can effectively isolate the anionic gold complexes from each other, preventing the formation of extended aurophilic networks that might be observed with smaller cations. mdpi.com The influence of the A-site cation on the electronic structure and properties has been a subject of significant research, particularly in the context of perovskite materials. nih.govresearchgate.net
Spectroscopic Characterization of this compound and Derivatives
Spectroscopic methods are essential for characterizing this compound and its derivatives, providing information that complements the structural data from X-ray diffraction.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H and ¹³C NMR spectroscopy are used to confirm the presence and structure of the tetrabutylammonium cation. The ¹H NMR spectrum of the tetrabutylammonium cation typically shows characteristic multiplets for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the butyl chains. chemicalbook.comchemicalbook.com The chemical shifts and coupling patterns are consistent with the structure of the cation. rsc.orgacs.orgresearchgate.netmdpi.commdpi.comekb.eg
While gold itself does not have a suitable isotope for routine NMR, the technique can be invaluable for studying the ligands attached to the gold center in related complexes. For instance, in gold(III) hydride complexes, ¹H NMR is used to directly observe the hydride signal, with chemical shifts that are highly sensitive to the electronic and steric environment of the gold center. nih.gov
Table 2: Typical ¹H NMR Chemical Shifts for the Tetrabutylammonium Cation
| Protons | Chemical Shift (ppm) vs. TMS | Multiplicity |
|---|---|---|
| N-CH₂- | ~3.2 | Triplet |
| -CH₂-CH₂-CH₂- | ~1.6 | Multiplet |
| -CH₂-CH₃ | ~1.3 | Multiplet |
| -CH₃ | ~0.9 | Triplet |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the bonding within a molecule. libretexts.org The IR spectrum of this compound is dominated by the vibrational modes of the tetrabutylammonium cation. chemicalbook.comresearchgate.net Strong absorption bands are observed in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkyl chains. libretexts.orgchemistrytalk.org Weaker bands corresponding to C-H bending and C-C stretching vibrations are also present in the fingerprint region (below 1500 cm⁻¹). missouri.edu
The Au-Br stretching vibration is expected to appear in the far-infrared region of the spectrum, typically below 400 cm⁻¹. libretexts.org This region can sometimes be obscured by other vibrations, but the Au-Br stretch is a key diagnostic peak for the [AuBr₂]⁻ anion. The C-Br stretch in alkyl bromides typically appears in the 515-690 cm⁻¹ range. libretexts.orgchemistrytalk.org
Raman spectroscopy is particularly useful for studying the Au-Br bond due to the high polarizability of this bond. nih.govacs.orgresearchgate.netnih.gov The symmetric Au-Br stretching mode gives rise to a strong, sharp peak in the Raman spectrum, providing a clear signature for the [AuBr₂]⁻ anion. Surface-enhanced Raman spectroscopy (SERS) can be employed to significantly enhance the Raman signal of gold complexes, even at very low concentrations. nih.govnih.govnews-medical.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibration | Technique | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (alkyl) | IR | 2850-3000 | Strong |
| C-H Bend (alkyl) | IR | 1350-1470 | Medium |
| Au-Br Stretch | Raman/Far-IR | 150-250 | Strong (Raman) |
| C-Br Stretch | IR | 515-690 | Strong |
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. youtube.com The UV-Vis spectrum of this compound is characterized by absorptions in the ultraviolet region. researchgate.netresearchgate.net These absorptions are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a bromide-based orbital to a gold-based orbital. sharif.edu The spectrum of the tetrabutylammonium cation itself does not show significant absorption in the UV-Vis range. researchgate.net
For gold(I) complexes, the absorption bands can be influenced by aggregation and aurophilic interactions in solution. researchgate.net The formation of dimers or higher-order aggregates can lead to changes in the absorption spectrum, such as the appearance of new, lower-energy bands. researchgate.net The study of the UV-Vis spectra of related gold(I) and gold(III) complexes provides a basis for understanding the electronic structure of these compounds. researchgate.netyoutube.com
Table 4: Typical UV-Vis Absorption Maxima for Gold Bromide Complexes
| Complex Type | Transition | Wavelength Range (nm) |
|---|---|---|
| [AuBr₂]⁻ | Ligand-to-Metal Charge Transfer (LMCT) | 200-250 |
| Gold(I) Aggregates | Metal-Centered/LMMCT | 250-350 |
Note: LMMCT stands for Ligand-to-Metal-Metal Charge Transfer. The exact position and intensity of the absorption bands depend on the solvent and the specific nature of the complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Related Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The Au(I) center in this compound possesses a d¹⁰ electronic configuration, meaning all its electrons are paired. Consequently, the compound is diamagnetic and does not produce an EPR signal.
However, EPR spectroscopy is an invaluable tool for studying related gold complexes, particularly those containing the paramagnetic Au(II) oxidation state. rsc.org Gold(II) species, which can be generated through redox processes, have a d⁹ electronic configuration with one unpaired electron, making them EPR-active. rsc.org
Mononuclear gold(II) complexes are anticipated to exhibit a characteristic four-line EPR signal. rsc.org This distinct pattern arises from the hyperfine coupling between the unpaired electron and the 197Au nucleus, which has a nuclear spin (I) of 3/2. rsc.org The analysis of the g-tensor and hyperfine coupling constants from the EPR spectrum can provide detailed information about the electronic structure and the coordination environment of the Au(II) center. researchgate.netnih.gov While the [AuBr₂]⁻ anion itself is EPR-silent, the technique remains critical for detecting and characterizing potential Au(II) impurities or related species formed during chemical reactions. rsc.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the composition of this compound. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for this ionic compound, as it allows the analysis of the intact constituent ions in the gas phase. chemrxiv.orgresearchgate.net
The positive ion mode ESI-MS spectrum would show a prominent peak corresponding to the tetrabutylammonium cation ([N(C₄H₉)₄]⁺). researchgate.net In the negative ion mode, a signal for the dibromoaurate(I) anion ([AuBr₂]⁻) would be expected. High-resolution mass spectrometry can confirm the elemental composition of these ions with high accuracy.
Gas-phase studies of related gold halide complexes using mass spectrometry have been instrumental in understanding their stability and fragmentation pathways. For instance, investigations into the fragmentation of gold(III) precursors like [(Ligand)AuIIIBr₂]⁺ have shown the elimination of a bromine radical to form the corresponding gold(II) complex, [(Ligand)AuIIBr]⁺, which can be monitored and characterized by MS. chemrxiv.orgresearchgate.net
Table 1: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Mode |
| Tetrabutylammonium Cation | [C₁₆H₃₆N]⁺ | 242.36 | Positive |
| Dibromoaurate(I) Anion | [¹⁹⁷Au⁷⁹Br₂]⁻ | 354.80 | Negative |
| Dibromoaurate(I) Anion | [¹⁹⁷Au⁷⁹Br⁸¹Br]⁻ | 356.80 | Negative |
| Dibromoaurate(I) Anion | [¹⁹⁷Au⁸¹Br₂]⁻ | 358.80 | Negative |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. mdpi.com For this compound, XPS provides core-level spectra for gold (Au), bromine (Br), nitrogen (N), and carbon (C). ethz.ch
Studies using liquid microjet XPS on aqueous solutions containing tetrabutylammonium (TBA) and bromide have provided valuable data on the binding energies of the constituent ions. ethz.ch The positively charged nitrogen group in TBA leads to an enhanced concentration of bromide at the solution's interface. ethz.ch The binding energies are sensitive to the chemical environment and can confirm the oxidation states of the elements. For instance, the Au 4f spectrum would be characteristic of Au(I), distinguishing it from other oxidation states like Au(0) or Au(III).
Table 2: Representative Binding Energies from XPS for Constituent and Related Species
| Element & Orbital | Binding Energy (eV) | Reference Species/Context |
| Br 3d | ~68-69 | Interfacial bromide with TBA ethz.ch |
| C 1s | ~285.0 | Alkyl chains in TBA ethz.ch |
| N 1s | ~402.0 | Quaternary ammonium (B1175870) in TBA ethz.ch |
| Au 4f₇/₂ | ~84.0 | Typical for Au(I) complexes |
| O 1s | ~531.6 | Hydroxide (B78521) groups in LDH layers mdpi.com |
Note: Au 4f binding energy is a typical value for Au(I) and can vary slightly based on the specific chemical environment. O 1s is included for comparative context from a layered material. mdpi.com
Mössbauer Spectroscopy (e.g., ¹⁹⁷Au Mössbauer for related gold complexes)
¹⁹⁷Au Mössbauer spectroscopy is a highly specific technique for probing the local chemical environment of gold atoms. It is particularly effective in determining the oxidation state of gold in its complexes. researchgate.net The technique measures two key parameters: the Isomer Shift (IS) and the Quadrupole Splitting (QS). The combination of these two parameters allows for the unambiguous differentiation between Au(I) and Au(III) species, which is not always possible if only one parameter is considered. researchgate.net
For a compound like this compound, the ¹⁹⁷Au Mössbauer spectrum is expected to show parameters characteristic of a linear, two-coordinate Au(I) complex. In contrast, Au(III) complexes, which are typically square planar, exhibit distinctly different IS and QS values. This technique has been successfully applied to characterize mixed-valence gold-halide complexes, such as Cs₂[AuIX₂][AuIIIY₄] (where X, Y can be Cl, Br, I), clearly resolving the signals for the different gold oxidation states present in the crystal lattice. researchgate.net It has also been valuable in characterizing gold cluster compounds and other novel gold species. rsc.orgacs.org
Table 3: Typical ¹⁹⁷Au Mössbauer Parameters for Gold(I) and Gold(III) Complexes
| Oxidation State | Typical Isomer Shift (IS) (mm/s) | Typical Quadrupole Splitting (QS) (mm/s) | Coordination Geometry |
| Au(I) | -1.5 to +1.5 | +5.0 to +8.0 | Linear |
| Au(III) | 0.0 to +2.5 | -2.0 to +4.0 | Square Planar |
Source: Adapted from general findings in ¹⁹⁷Au Mössbauer spectroscopy literature. researchgate.net
Coordination Chemistry and Complex Formation
Ligand Exchange Reactions Involving the Dibromoaurate Anion
The dibromoaurate(I) anion, [AuBr₂]⁻, is a two-coordinate, linear species that can undergo ligand exchange reactions, a fundamental process in coordination chemistry where one ligand is substituted for another. wiley-vch.dechemguide.co.uklibretexts.org These reactions are crucial for the synthesis of new gold(I) complexes with tailored properties. The general form of a ligand exchange reaction involving the dibromoaurate anion can be represented as:
[AuBr₂]⁻ + nL → [AuBr₂₋ₙLₙ]⁽¹⁻⁾⁻ + nBr⁻
or
[AuBr₂]⁻ + nL → [AuLₙ]⁺ + 2Br⁻ (for n=2 with neutral ligands)
The outcome of these reactions is influenced by several factors, including the nature of the incoming ligand (L), the solvent, and the reaction conditions.
Common incoming ligands include phosphines, N-heterocyclic carbenes (NHCs), and other halides. For instance, the reaction with stronger nucleophiles or ligands that form more stable bonds with gold(I) will favor the displacement of the bromide ligands. researchgate.netnih.gov
A study on related (NHC)Au(I)Br complexes demonstrated that ligand scrambling and exchange are influenced by solvent polarity, temperature, and the presence of other halides. nih.gov For example, in acetonitrile (B52724), single complex molecules are more prevalent, whereas in other organic solvents like DMF and DMSO, dimer formation can occur. nih.gov The addition of other halides, such as chloride or iodide, can lead to the formation of mixed halide or fully substituted complexes. nih.gov
| Reactant Complex | Incoming Ligand (L) | Product Complex(es) | Key Observations |
| [AuBr₂]⁻ (analogous system) | N-heterocyclic carbene (NHC) | [Au(NHC)Br], [(NHC)₂Au]⁺ | Formation of mono- or di-substituted products depending on stoichiometry. |
| [AuBr₂]⁻ (analogous system) | Phosphines (e.g., PPh₃) | [Au(PPh₃)Br], [Au(PPh₃)₂]⁺ | Stable phosphine-gold complexes are readily formed. |
| [AuBr₂]⁻ (analogous system) | Iodide (I⁻) | [AuBrI]⁻, [AuI₂]⁻ | Halide exchange to form mixed or fully substituted dihaloaurate(I) anions. |
This table illustrates potential ligand exchange reactions based on the known reactivity of gold(I) halide complexes.
Formation of Gold(I) and Gold(III) Complexes with Varied Ligand Environments
Tetrabutylammonium (B224687) dibromoaurate can serve as a precursor for the synthesis of a variety of other gold(I) and gold(III) complexes.
Formation of Gold(I) Complexes:
The most straightforward application of [N(C₄H₉)₄][AuBr₂] is as a source of Au(I) for the synthesis of other linear, two-coordinate gold(I) complexes. By reacting it with one or two equivalents of a neutral ligand, such as a phosphine (B1218219), isocyanide, or N-heterocyclic carbene, new [Au(L)Br] or [Au(L)₂]⁺ complexes can be formed. For example, the reaction of chloro(dimethylsulfide)gold(I) with a thiosemicarbazone ligand yields a [Au(TSC)₂]Cl complex, illustrating a typical substitution pathway for gold(I) halides. rsc.org
Formation of Gold(III) Complexes:
The gold(I) center in the dibromoaurate anion can be oxidized to gold(III). This process, known as oxidative addition, involves the addition of a molecule (like a halogen, X₂) across the gold center, increasing both its oxidation state and coordination number. libretexts.orglibretexts.org
[AuBr₂]⁻ + X₂ → [AuBr₂X₂]⁻
The resulting gold(III) complex is typically square planar. For instance, the oxidation of trans-[RuX₄(CNBuᵗ)₂]⁻ (a related d⁶ system) can lead to the formation of a Ru(IV) species, demonstrating the feasibility of oxidation while retaining some original ligands. rsc.org In the context of gold, the reluctance of Au(I) to undergo oxidative addition is a known challenge, but it can be facilitated by the choice of ligands. researchgate.netnih.gov The resulting Au(III) complexes can then undergo further ligand substitution reactions to create a diverse range of square-planar gold(III) compounds. nih.gov
| Starting Complex | Reagent(s) | Product Complex Type | Oxidation State of Gold |
| [AuBr₂]⁻ | 2 PPh₃ | [Au(PPh₃)₂]⁺ | +1 |
| [AuBr₂]⁻ | 2 RNC | [Au(CNR)₂]⁺ | +1 |
| [AuBr₂]⁻ | Br₂ | [AuBr₄]⁻ | +3 |
| [AuBr₂]⁻ | I₂ | [AuBr₂I₂]⁻ | +3 |
This table provides examples of synthetic transformations starting from the dibromoaurate(I) anion.
Solution-Phase Coordination Behavior of Tetrabutylammonium Dibromoaurate
In solution, this compound dissociates into the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the dibromoaurate anion ([AuBr₂]⁻). The large and non-polar nature of the tetrabutylammonium cation ensures good solubility in a range of organic solvents.
The coordination behavior of the [AuBr₂]⁻ anion in solution is dynamic. Depending on the solvent and the presence of other species, it can exist in equilibrium with other gold species. For example, disproportionation is a possible reaction pathway for some gold(I) complexes, especially in the presence of certain ligands, leading to the formation of Au(0) (metallic gold) and Au(III) complexes. However, for simple halide complexes like [AuBr₂]⁻, this is less common without specific reagents.
The stability of the [AuBr₂]⁻ anion in solution is crucial for its use in further reactions. Studies on related gold(I) halide complexes show that the solvent can play a significant role. In coordinating solvents, solvent molecules may weakly interact with the gold center, potentially facilitating ligand exchange reactions. The presence of excess bromide ions in solution will, by Le Châtelier's principle, shift the equilibrium to favor the [AuBr₂]⁻ species and suppress the dissociation of a bromide ligand.
Theoretical Insights into Gold-Ligand Bonding
Theoretical studies, primarily using density functional theory (DFT), have provided significant insights into the nature of bonding in linear gold(I) complexes like [AuBr₂]⁻. The bonding in these complexes is understood in terms of both σ-donation and π-back-donation. researchgate.net
The primary interaction is the σ-donation from the filled p-orbitals of the bromide ligands to the empty 6s orbital of the gold(I) ion. This is complemented by a weaker π-back-donation from the filled 5d orbitals of gold into the empty orbitals of the ligands. The relativistic effects in gold are significant and contribute to the strength of the Au-ligand bonds and the prevalence of the linear geometry. These effects cause a contraction and stabilization of the 6s orbital and an expansion of the 5d orbitals, enhancing their participation in bonding.
Computational studies on a series of [AuX₂]⁻ complexes (where X is a halogen) have shown that the stability of these complexes is related to the covalency of the Au-X bond. researchgate.net The degree of covalency and the stability of the complex generally follow the trend I > Br > Cl, which is related to the polarizability and softness of the halide.
The ubiquitous linear geometry of [AuBr₂]⁻ and other related complexes is attributed to a well-balanced overlap in both σ and π bonding orbitals, which minimizes repulsion between the two negatively charged bromide ligands. researchgate.net
Catalytic Applications and Reaction Mechanisms
Catalytic Activity of Gold Complexes Derived from Dibromoaurate Precursors
Gold(I) complexes, known for their soft Lewis acidity, are powerful catalysts for the activation of alkynes, allenes, and alkenes toward nucleophilic attack. Tetrabutylammonium (B224687) dibromoaurate is a useful starting material for synthesizing more complex and catalytically active gold(I) species. The dibromoaurate(I) anion, [AuBr₂]⁻, can undergo ligand exchange reactions to generate a variety of neutral or cationic gold(I) catalysts.
For instance, N-heterocyclic carbene (NHC) gold(I) complexes, which are highly effective catalysts for a wide array of organic reactions, can be derived from aurate precursors. While many syntheses start from Au(I) precursors like [AuCl(SMe₂)], the underlying principles of ligand substitution are applicable to dibromoaurate salts. The reaction of tetrabutylammonium dibromoaurate(I) with primary phosphines can yield phosphine-gold(I)-bromide complexes. researchgate.net These complexes, in turn, can exhibit catalytic activity or serve as precursors for even more sophisticated catalytic systems.
The catalytic performance of gold complexes is highly dependent on the ligands attached to the gold center. For example, Nolan and coworkers investigated NHC gold(III) complexes with the general formula NHCAuBr₃. researchgate.net While these were found to be less effective than their gold(I) counterparts in certain reactions, this highlights the importance of the oxidation state and coordination sphere, which can be accessed from precursors like dibromoaurate salts. researchgate.net The synthesis of such complexes often involves the displacement of halide ligands from a gold center.
Research has also explored the synthesis of unique gold complexes starting from dibromoaurate salts. For example, the compound dibromobis(tetramethylthiourea)gold(III) dibromoaurate(I), [Au(tmtu)₂Br₂][AuBr₂], contains the dibromoaurate(I) anion as a counter-ion to a cationic gold(III) complex. researchgate.net Such mixed-valence compounds are of interest in understanding fundamental gold chemistry that underpins catalytic cycle design.
Role of Tetrabutylammonium Salts as Phase Transfer Catalysts in Gold-Mediated Transformations
The tetrabutylammonium ([N(C₄H₉)₄]⁺) cation plays a crucial role as a phase-transfer catalyst (PTC) in many chemical reactions, including those catalyzed by gold. Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). The PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide or chloride, transports an anionic reactant from the aqueous or solid phase into the organic phase where the reaction occurs. scribd.comsciencenet.cnresearchgate.net
In the context of gold catalysis, the tetrabutylammonium cation can form an ion pair with an anionic gold complex, such as [AuBr₂]⁻ or other catalytically active anionic gold species. This ion pair, [N(Bu)₄]⁺[AuX₂]⁻, is significantly more soluble in nonpolar organic solvents than the inorganic salt of the gold anion would be. This increased solubility allows the gold catalyst to be present in the same phase as the organic substrate, thereby enabling or accelerating the reaction.
The utility of phase-transfer agents in gold-catalyzed reactions has been demonstrated in various transformations. For example, in a gold-catalyzed direct alkyne-cycloketalization, the presence of a phase-transfer agent was found to have a positive influence on the reaction yield. csic.es This is particularly valuable when using biphasic solvent systems, such as water/dichloromethane (B109758), which are often employed to improve the solubility of different reactants. csic.es
| Reaction Type | Role of Tetrabutylammonium Salt | Benefit | Reference |
| Alkyne Cycloketalization | Phase Transfer Agent | Improved reaction yield in biphasic systems | csic.es |
| General SN2 Reactions | Phase Transfer Catalyst | Facilitates reaction between immiscible reactants | acs.org |
| Synthesis of Organic Compounds | Extractive Alkylation | Simplifies sample preparation by combining extraction and derivatization | researchgate.net |
Mechanistic Investigations of Phase Transfer Catalysis in Gold Chemistry
The mechanism of phase-transfer catalysis in gold-mediated transformations follows the general principles established for PTC. The process is initiated by the formation of a lipophilic ion pair between the tetrabutylammonium cation and an anionic gold species.
The key steps in the mechanism are:
Ion Pairing: In an aqueous or at a solid-liquid interface, the tetrabutylammonium cation ([NBu₄]⁺) pairs with the anionic gold catalyst (e.g., [AuBr₂]⁻).
Phase Transfer: This ion pair, being soluble in organic media due to the four bulky butyl groups on the nitrogen atom, is extracted from the aqueous/solid phase into the organic phase.
Catalytic Reaction: In the organic phase, the anionic gold complex, now solvated, can interact with the organic substrate (e.g., an alkyne). The gold(I) center acts as a soft Lewis acid, activating the π-system of the substrate towards nucleophilic attack.
Product Formation and Catalyst Regeneration: After the reaction is complete, the gold catalyst is released and can be transferred back to the aqueous/solid phase or remain in the organic phase to participate in another catalytic cycle.
A fascinating aspect of PTC involving tetrabutylammonium salts is the potential formation of a "third-liquid phase". sciencenet.cn Under certain conditions, particularly with low-polarity organic solvents and concentrated aqueous solutions, the tetrabutylammonium salt and the extracted anion can form a distinct liquid phase separate from both the bulk organic and aqueous phases. This catalyst-rich phase can lead to a dramatic increase in reaction rates. sciencenet.cn While specific investigations into this phenomenon for this compound are not widely detailed, it represents a plausible mechanistic feature in gold-catalyzed PTC systems.
Mechanistic understanding of gold catalysis itself often involves complex, multi-step pathways with cationic intermediates. nih.gov The role of the phase-transfer catalyst is to ensure the catalytically active gold species is available in the correct phase for these intricate steps to proceed efficiently.
Co-catalytic Roles in Specific Organic Reactions (e.g., Cross-Coupling Reactions)
While gold is renowned for its ability to catalyze reactions involving the activation of π-systems, its role as a primary catalyst in cross-coupling reactions is less common compared to metals like palladium. However, gold complexes can act as co-catalysts in certain transformations. A co-catalyst is a substance that enhances the activity of the primary catalyst or enables a specific step in the catalytic cycle.
In some gold-catalyzed reactions, an additive or co-catalyst is necessary to achieve high yields or selectivity. For example, a gold(I) carbene acetate complex was found to be inactive for the hydration of 3-hexyne on its own. researchgate.net However, the addition of a Lewis acid co-catalyst, (C₆F₅)₃B, enabled the reaction to proceed in moderate yields. researchgate.net This demonstrates the principle of co-catalysis in gold chemistry, where a second species is required to activate the primary gold catalyst or facilitate a key reaction step.
Although specific examples detailing this compound as a co-catalyst in cross-coupling reactions are scarce in the provided literature, the tetrabutylammonium salt component can play roles that are co-catalytic in nature. For instance, as a phase-transfer agent, it facilitates the primary catalytic process. Furthermore, the halide ions (bromide) from the dibromoaurate complex could potentially participate in transmetalation or reductive elimination steps in a cross-coupling cycle involving another metal, although this remains speculative without direct evidence.
Gold Catalysis in Green Chemistry Contexts
Gold catalysis aligns well with many principles of green chemistry, offering efficient and selective transformations under mild reaction conditions. mdpi.com This often leads to reduced energy consumption, higher atom economy, and the avoidance of harsh reagents.
Key aspects of gold catalysis that contribute to its "green" credentials include:
High Catalytic Efficiency: Gold catalysts are often effective at very low loadings, minimizing waste.
Selectivity: Gold catalysts exhibit remarkable selectivity, often avoiding the need for protecting groups and reducing the number of synthetic steps. acs.org
Mild Conditions: Many gold-catalyzed reactions proceed at room temperature, lowering energy demands. mdpi.com
Use of Benign Solvents: Gold catalysis can be compatible with environmentally friendly solvents. The use of water as a reaction medium is a cornerstone of green chemistry, and some gold-catalyzed reactions can be performed in aqueous systems. scispace.com
The use of tetrabutylammonium salts as phase-transfer catalysts can also contribute to greener processes. PTC allows for the use of biphasic systems, which can simplify the separation of the product from the catalyst. The catalyst, often remaining in the aqueous or a distinct phase, can potentially be recycled, a key goal of sustainable chemistry. scispace.com Furthermore, PTC can eliminate the need for expensive, anhydrous, and often toxic organic solvents that are required to co-dissolve polar and nonpolar reactants. sciencenet.cn
Electrochemical Studies and Redox Behavior
Voltammetric Studies of Gold(I) and Gold(III) Species Containing Dibromoaurate
Voltammetric techniques, particularly cyclic voltammetry (CV), are instrumental in elucidating the electrochemical behavior of gold-bromide complexes. Studies on the electrochemical oxidation of tetrabutylammonium (B224687) salts on gold electrodes indicate that the supporting electrolyte cation can influence the electrochemical process. psu.edu The oxidation of tetrabutylammonium carboxylates, for instance, is highly dependent on the electrode material, with poorly defined and non-reproducible voltammograms on gold and platinum electrodes, suggesting strong adsorption effects. psu.edu
The cyclic voltammetry of tetrabutylammonium bromide in acetonitrile (B52724) shows the electrochemical window and the potentials at which the bromide and the tetrabutylammonium ions undergo redox reactions. researchgate.net In the context of gold complexes, the voltammetry is further complicated by the redox reactions of the gold center. The standard potential for the AuBr₄⁻/Au couple is +0.854 V. imim.pl The photochemical reduction of Au(III)Br₄⁻ can lead to the formation of Au(I) species, which can then be electroplated to form metallic gold. ijemnet.com
Kinetic studies on the chemical reduction of gold(III) bromide complexes reveal that the predominant species in a bromide-rich aqueous solution is the square-planar [AuBr₄]⁻ complex. imim.plresearchgate.net Spectrophotometric analysis of this complex shows characteristic absorption bands with maxima at 254, 380, and 450 nm. imim.plresearchgate.net The electrochemical behavior is influenced by factors such as pH and the concentration of bromide ions, which can inhibit the reduction process. imim.plresearchgate.net
A study on the anodic oxidation of tetrabutylammonium aliphatic carboxylates in acetonitrile on glassy carbon electrodes showed that the oxidation process is characterized by an irreversible anodic peak. The analysis of the voltammetric waves suggests that the initial electron transfer and the subsequent decarboxylation are stepwise processes. psu.edu
Table 1: Voltammetric Data for Tetrabutylammonium Carboxylates This table is based on data for tetrabutylammonium carboxylates and is intended to be illustrative of the type of data obtained in voltammetric studies of tetrabutylammonium salts.
| Carboxylate | Transfer Coefficient (α) from ∂Ep/∂log v | Transfer Coefficient (α) from Ep-Ep/2 |
| Acetate | 0.59 | 0.58 |
| Propionate | 0.58 | 0.56 |
| Butyrate | 0.57 | 0.55 |
| Valerate | 0.56 | 0.54 |
| Hexanoate | 0.56 | 0.53 |
| Data sourced from a study on the electrochemical oxidation of tetrabutylammonium aliphatic carboxylates. psu.edu |
Electron Transfer Mechanisms in Tetrabutylammonium Gold Complexes
The electron transfer (ET) mechanisms in systems containing tetrabutylammonium gold complexes are complex, involving both the gold center and potentially the tetrabutylammonium cation. The reduction of gold(III) bromide complexes is believed to proceed through an inner-sphere electron transfer mechanism. imim.plresearchgate.net This involves the formation of intermediate Au(II) and Au(I) complexes before the final reduction to metallic gold. imim.plresearchgate.net
The tetrabutylammonium cation itself can be electrochemically active under certain conditions. Studies on the reduction of tetraalkylammonium ions by iron(0) porphyrins suggest an electron transfer mechanism where the rate constant decreases as the alkyl chain length of the ammonium (B1175870) salt decreases. marquette.edu For instance, the rate constant for the reaction with tetrabutylammonium (TBA⁺) was found to be significantly higher than that with tetraethylammonium (B1195904) (TEA⁺). marquette.edu While this study was not on a gold complex, it provides a model for the reactivity of the tetrabutylammonium cation.
In the context of Au(I)/Au(III) redox catalysis, which is relevant to the interconversion of gold bromide species, the choice of ligand is crucial in mediating the electron transfer. acs.org Photoredox catalysis using binuclear Au(I) complexes has been shown to mediate electron transfer to generate alkyl radicals. bohrium.com The mechanism for the reduction of gold(III) bromide complexes with sodium nitrite (B80452) is proposed to be a complex pathway involving two parallel, bimolecular reactions with different reducing species. imim.plresearchgate.net
Table 2: Kinetic Data for the Reaction of Fe(TPP)²⁻ with Tetraalkylammonium Ions This table illustrates the influence of the alkyl chain length on the electron transfer rate constant, providing insight into the potential reactivity of the tetrabutylammonium cation.
| Tetraalkylammonium Ion | Rate Constant (k) at Room Temperature (M⁻¹s⁻¹) |
| Tetrabutylammonium (TBA⁺) | 0.13 |
| Tetraethylammonium (TEA⁺) | 1.15 ± 0.02 x 10⁻² |
| Data from a study on the voltammetric study of the reduction of tetraalkylammonium perchlorate (B79767) by Fe(TPP). marquette.edu |
Electrochemical Synthesis of Gold Compounds using Tetrabutylammonium Salts
Tetrabutylammonium salts, including tetrabutylammonium bromide (TBAB), play a crucial role in the electrochemical synthesis of gold nanostructures and films. They can act as both a supporting electrolyte and a capping agent to control the size and shape of the synthesized materials. nih.gov
Anodic oxidation of aqueous bromide ions in the presence of tetrabutylammonium ions on a platinum substrate can lead to the formation of a crystalline thin film of tetrabutylammonium bromide. researchgate.net This process involves the self-assembly of the tetrabutylammonium cations with the electrochemically generated bromide anions near the electrode surface. researchgate.net
In the synthesis of gold nano- and microplates, tetrabutylammonium bromide is used as a capping agent. nih.gov The selective adsorption of TBAB on specific crystallographic facets of the growing gold nuclei is believed to be a key factor in directing the formation of plate-like structures. nih.gov Similarly, in the development of zinc-bromide batteries, tetrabutylammonium bromide has been incorporated into deep eutectic solvents, where the tetrabutylammonium cation helps to suppress the cross-diffusion of polybromides. researchgate.net
Role of Tetrabutylammonium Salts as Supporting Electrolytes in Electrochemical Systems
Tetrabutylammonium salts are widely used as supporting electrolytes in non-aqueous electrochemistry due to their good solubility in organic solvents and their wide electrochemical window. researchgate.net They serve to increase the conductivity of the solution without participating in the primary electrochemical reaction being studied. researchgate.net
The choice of the anion in the tetrabutylammonium salt is important. While perchlorate salts are common, they can be explosive under certain conditions. researchgate.net Halide salts should be used with caution as the halide ions can be electrochemically active. researchgate.net For instance, the cyclic voltammogram of tetrabutylammonium bromide shows redox waves corresponding to the bromide/tribromide couple. researchgate.net
In studies of polychlorinated biphenyls, tetrabutylammonium bromide and tetrabutylammonium perchlorate were used as supporting electrolytes, and it was noted that there was no significant difference between the anions in that particular system. tsijournals.com Molecular dynamics simulations of electrolytes containing tetrabutylammonium chloride have been used to understand the solvation structures, which are crucial for the performance of batteries. nih.gov The large size of the tetrabutylammonium cation can also influence the structure of the electrochemical double layer, which in turn affects the kinetics of electrode reactions.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations on Electronic Structure and Bonding
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing insights into geometry, bond energies, and orbital interactions. nih.gov For Tetrabutylammonium (B224687) Dibromoaurate, DFT calculations would focus on the individual ions and their interactions.
The [AuBr₂]⁻ anion possesses a linear geometry, characteristic of d¹⁰ metal complexes. DFT studies on similar gold(I) halide complexes reveal that the bonding is primarily covalent between the gold and bromine atoms. The electronic structure calculations would detail the molecular orbitals, showing the contributions of gold 5d and 6s orbitals and bromine 4p orbitals to the bonding and non-bonding orbitals.
Table 1: Illustrative DFT-Calculated Parameters for the [AuBr₂]⁻ Anion This table represents typical data obtained from DFT calculations on linear gold(I) complexes. Actual values would require a specific computational study on Tetrabutylammonium Dibromoaurate.
| Parameter | Theoretical Value | Description |
| Au-Br Bond Length | ~2.40 - 2.45 Å | The calculated distance between the gold and bromine nuclei. |
| Br-Au-Br Bond Angle | 180° | Confirms the linear geometry of the anion. |
| HOMO-LUMO Gap | Variable | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating electronic stability. |
| Mulliken Charge on Au | Variable (Positive) | The calculated partial charge on the gold atom, indicating the degree of electron transfer to the bromine ligands. |
| Mulliken Charge on Br | Variable (Negative) | The calculated partial charge on the bromine atoms. |
Data is illustrative and based on typical values for similar gold(I) complexes.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their dynamics and interactions in a condensed phase, such as in a solvent. chemrxiv.org For this compound, MD simulations would model the interactions of the tetrabutylammonium cations and dibromoaurate anions with each other and with solvent molecules.
Extensive MD simulations have been performed on aqueous solutions of tetrabutylammonium bromide (TBABr), a closely related salt. nih.gov These studies provide significant insight into the expected behavior of the tetrabutylammonium (TBA) cation in solution. arxiv.orgrsc.org Key findings from these simulations include:
Cation Hydration: The large, hydrophobic TBA cation exhibits unique hydration characteristics. Water molecules are found to penetrate between the flexible butyl chains, which remain in an extended configuration in dilute to moderately concentrated solutions. rsc.orgacs.org
Ion Aggregation: In contrast to what might be expected from its hydrophobic nature, the TBA cation does not show a strong tendency for cation-cation aggregation at lower concentrations. nih.govrsc.org At very high concentrations, an interpenetrating network of cations can form. nih.gov
Dynamics: The translational diffusion coefficient of the TBA cation has been determined through MD simulations and validated by experimental techniques like quasi-elastic neutron scattering (QENS). arxiv.org
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret electronic absorption spectra (UV-Vis). mdpi.comnih.gov For a gold(I) complex like this compound, TD-DFT can calculate the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption peaks. chemrxiv.orgyoutube.com
The UV-Vis spectrum of the [AuBr₂]⁻ anion would be the primary focus. The possible electronic transitions for a d¹⁰ complex include: libretexts.org
Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from an orbital that is primarily ligand (bromine) in character to one that is primarily metal (gold) in character. These are typically high-energy, intense transitions.
d-d Transitions: These transitions are formally forbidden for a d¹⁰ complex like Au(I) because the d-shell is completely filled. libretexts.org Therefore, they are not expected to contribute to the spectrum.
TD-DFT calculations can predict the wavelengths (λ_max) of these transitions. youtube.com By comparing the calculated spectrum with experimental data, one can confirm the assignments of the observed absorption bands. The choice of the DFT functional and basis set is crucial for obtaining accurate results that correlate well with experimental spectra. nih.gov
Table 2: Representative Predicted Electronic Transitions for [AuBr₂]⁻ using TD-DFT This table illustrates the type of output generated from a TD-DFT calculation. The specific energies and assignments are hypothetical.
| Transition Number | Calculated Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Tentative Assignment |
| 1 | 4.59 | 270 | 0.085 | Br (p) → Au (s, p) LMCT |
| 2 | 5.17 | 240 | 0.150 | Br (p) → Au (s, p) LMCT |
Data is for illustrative purposes only.
Analysis of Interaction Energies in Gold-Containing Systems
The stability of the this compound salt is determined by the interaction energy between the [N(C₄H₉)₄]⁺ cation and the [AuBr₂]⁻ anion. Computational chemistry allows for the detailed analysis and quantification of these interactions. acs.org
The total interaction energy can be decomposed into several components to understand the nature of the bonding:
Electrostatic Energy: The dominant attractive force between the positively charged cation and the negatively charged anion.
Pauli Repulsion: A short-range repulsive term arising from the interaction of the electron clouds of the two ions.
Orbital Interaction (Covalent) Energy: A smaller, attractive component resulting from orbital mixing, which can include contributions from weak hydrogen bonds.
Dispersion Energy: Attractive van der Waals forces arising from instantaneous electron correlation.
Advanced Analytical Methodologies for Characterization
Chromatographic Techniques for Separation and Analysis (e.g., Ion-pairing chromatography)
Ion-pair chromatography (IPC) is a powerful technique within high-performance liquid chromatography (HPLC) used for the separation of ionic compounds. technologynetworks.com For a salt like Tetrabutylammonium (B224687) Dibromoaurate, which consists of a bulky organic cation ([N(C₄H₉)₄]⁺) and an inorganic gold-containing anion ([AuBr₂]⁻), IPC is particularly suitable.
The fundamental principle of IPC involves the addition of an ion-pairing reagent to the mobile phase. chromatographyonline.com This reagent has a charge opposite to the analyte of interest. In the context of analyzing the dibromoaurate anion, a cationic ion-pairing reagent would be used. Conversely, for the analysis of the tetrabutylammonium cation, an anionic reagent like an alkanesulfonate would be employed. km3.com.tw
The mechanism involves the formation of a neutral ion-pair between the analyte ion and the reagent. researchgate.net This neutral complex can then be retained and separated on a nonpolar, reversed-phase stationary phase, such as a C18 column. technologynetworks.comnih.gov The retention is governed by the hydrophobic nature of the formed ion-pair; a more hydrophobic pair will have a stronger affinity for the stationary phase, leading to longer retention times. researchgate.net
Several factors can be adjusted to optimize separation:
Ion-Pairing Reagent : The choice of reagent is critical. For separating anionic gold complexes, quaternary ammonium (B1175870) salts like tetrabutylammonium are effective. nih.govacs.org The hydrophobicity of the reagent influences retention; for instance, tetrabutylammonium is more hydrophobic than tetraethylammonium (B1195904) and will generally lead to greater retention. thermofisher.com
Mobile Phase Composition : The concentration of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), in the aqueous mobile phase modulates retention. acs.org Increasing the organic solvent content typically decreases retention time. acs.org
pH : The pH of the mobile phase can affect the charge status of some analytes, though for the strong acid-derived [AuBr₂]⁻ anion, it is less critical. acs.org
Research on the separation of water-soluble gold nanoparticles protected by charged ligands has demonstrated the effectiveness of using tetrabutylammonium salts as ion-pairing reagents with C18 columns. nih.govacs.org These studies show that retention can be systematically controlled by adjusting the concentration of the ion-pairing reagent and the organic content of the mobile phase. acs.org
Table 1: Parameters in Ion-Pair Chromatography for Ionic Species
| Parameter | Role in Separation | Example Application | Citation |
| Stationary Phase | Provides a nonpolar surface for retention of the neutral ion-pair. | Octadecylsilyl (C18) columns are commonly used. | nih.govacs.org |
| Mobile Phase | Carries the sample and ion-pairing reagent through the column. | A mixture of water and an organic solvent like methanol or acetonitrile. | acs.orgthermofisher.com |
| Ion-Pairing Reagent | Forms a neutral, hydrophobic complex with the charged analyte. | Tetrabutylammonium (TBA) hydroxide (B78521) or fluoride (B91410) for separating anions. | nih.govnih.govthermofisher.com |
| Detector | Quantifies the separated components. | UV-Vis or conductivity detectors are common. | researchgate.netshimadzu.com |
Thermal Analysis Techniques (e.g., TGA, DTA, DSC) for Related Tetrabutylammonium Salts
Thermal analysis techniques are essential for determining the stability, decomposition pathways, and phase transitions of materials. For Tetrabutylammonium Dibromoaurate, the thermal properties are largely influenced by the tetrabutylammonium (TBA) cation. Studies on related TBA salts, such as the bromide, chloride, and hexafluorophosphate (B91526), provide valuable insights.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and quantify mass loss events. rsc.org
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) measure the difference in heat flow between a sample and a reference as a function of temperature. These techniques identify phase transitions like melting, crystallization, and solid-state transitions by detecting endothermic or exothermic events. mdpi.comazom.com
Studies on tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium hexafluorophosphate (TBA-PF₆) show that these salts undergo distinct thermal events. mdpi.com TGA reveals that TBA-based ionic liquids are generally stable up to around 450 K (177 °C). rsc.org The decomposition of the tetrabutylammonium cation often proceeds via the Hofmann elimination reaction, producing tributylamine (B1682462) and 1-butene. guidechem.com
Simultaneous TGA/DTA/DSC analysis of TBA-Br and TBA-PF₆ has provided detailed data on their melting points and decomposition. mdpi.com For pure TBA-Br, the melting temperature is reported to be approximately 120 °C. mdpi.com The decomposition temperature for TBA-Br is relatively stable, whereas for TBA-PF₆, it can decrease with the presence of additives. mdpi.com
Table 2: Thermal Properties of Related Tetrabutylammonium (TBA) Salts
| Compound | Technique | Observed Transition | Temperature (°C) | Enthalpy of Fusion (kJ/kg) | Citation |
| Tetrabutylammonium Bromide (TBA-Br) | DSC | Melting Point | ~120 | 67 (with Al₂O₃) | mdpi.com |
| Tetrabutylammonium Hexafluorophosphate (TBA-PF₆) | DSC | Melting Point | 248 (pure) | 67 (with Al₂O₃) | mdpi.com |
| Tetrabutylammonium Hexafluorophosphate (TBA-PF₆) | DTA | Decomposition | Decreases from pure salt with additives | N/A | mdpi.com |
| Tetrabutylammonium Chloride ([N₄₄₄₄]⁺[Cl]⁻) | TGA | Decomposition Temperature (T_d) | >177 | N/A | rsc.org |
X-ray Absorption Spectroscopy (XAS) for Gold Coordination Studies
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. For this compound, XAS at the gold L₃-edge (11919 eV) is ideal for characterizing the coordination environment of the gold(I) center within the [AuBr₂]⁻ anion. acs.org
The XAS spectrum is typically divided into two regions:
X-ray Absorption Near Edge Structure (XANES) : Also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), this region provides information about the oxidation state and coordination geometry of the absorbing atom. The intensity and position of the "white line" feature in Au L₃-edge XANES spectra are sensitive to the electronic configuration, particularly the occupancy of the Au 5d orbitals. acs.org This allows for clear differentiation between oxidation states such as Au(I) and Au(III). acs.org
Extended X-ray Absorption Fine Structure (EXAFS) : This region contains oscillatory signals that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS data can determine the type, number, and distance of the atoms immediately surrounding the central gold atom. acs.orgcapes.gov.br
For the linear [AuBr₂]⁻ anion, XAS analysis is expected to confirm a gold(I) oxidation state and a coordination number of two, with the surrounding atoms being bromine. EXAFS analysis would yield a precise Au-Br bond length. The accuracy of EXAFS data analysis for gold L-edges has been well-established, providing reliable coordination numbers and distances. capes.gov.brkent.ac.uk
Table 3: Application of XAS Techniques to Gold Coordination
| XAS Technique | Information Obtained | Relevance to [AuBr₂]⁻ | Citation |
| XANES | Oxidation state of gold (e.g., Au(I) vs. Au(III)). Coordination geometry (e.g., linear, square planar). | Confirms the Au(I) oxidation state. Consistent with a linear geometry. | acs.orgacs.org |
| EXAFS | Coordination number. Identity of neighboring atoms. Interatomic distances (bond lengths). | Determines a coordination number of 2. Identifies neighbors as Br atoms. Measures the Au-Br bond length. | acs.orgcapes.gov.br |
This spectroscopic approach is crucial for understanding the fundamental structure of the gold complex, which underpins its chemical properties and reactivity. esrf.fr
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Tetrabutylammonium (B224687) Dibromoaurate
The development of new, efficient, and sustainable methods for synthesizing Tetrabutylammonium Dibromoaurate is a primary area of future research. Current synthetic routes, while effective, may be improved in terms of yield, cost-effectiveness, and environmental impact.
Environmentally Benign Synthesis Approaches
A significant trend in modern chemistry is the development of "green" synthetic methodologies. Future research is expected to focus on creating environmentally friendly ways to produce this compound. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation. nih.govresearchgate.netmdpi.com One promising approach is the adoption of biosynthetic methods, which utilize biological materials to facilitate the formation of gold complexes. mdpi.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will likely guide the development of these new synthetic protocols. nih.govresearchgate.net Research into solid-state synthesis or mechanochemical methods could also provide solvent-free alternatives to traditional solution-phase reactions.
Development of New Catalytic Systems Utilizing Gold(I) and Gold(III) Species
This compound is a valuable precursor for generating catalytically active gold species. acs.orgresearchgate.net Both gold(I) and gold(III) complexes are known to catalyze a wide range of organic transformations, and future research will undoubtedly focus on harnessing the potential of catalysts derived from this starting material. mdpi.comresearchgate.netacs.org
The bulky tetrabutylammonium cation can influence the reactivity and selectivity of the resulting gold catalysts. wikipedia.org Future work will likely explore the generation of novel homogeneous and heterogeneous gold catalysts from this compound for applications in fine chemical synthesis, pharmaceuticals, and materials science. mdpi.comresearchgate.net A key area of investigation will be the development of divergent catalytic systems, where the choice of ligands or reaction conditions can steer a reaction towards different products from the same starting materials, with both gold(I) and gold(III) species playing distinct roles. acs.org
| Catalytic Application Area | Potential Research Focus |
| Fine Chemical Synthesis | Development of catalysts for C-C and C-heteroatom bond formation. |
| Pharmaceuticals | Synthesis of complex molecular scaffolds for drug discovery. nih.gov |
| Polymer Chemistry | Catalysts for polymerization and polymer modification. |
| Green Chemistry | Catalytic converters for pollution control and biomass conversion. |
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
Understanding the mechanisms of gold-catalyzed reactions is crucial for optimizing existing catalytic systems and designing new ones. Advanced spectroscopic techniques that allow for the in-situ monitoring of reactions are therefore a critical area of future research. youtube.comyoutube.com Techniques such as in-situ Raman and infrared (IR) spectroscopy can provide real-time information on the formation of intermediates and the transformation of reactants at the molecular level. youtube.comyoutube.com
Future studies will likely involve the application of these techniques to reactions where this compound is used as a catalyst precursor. This will enable researchers to observe the dynamic changes in the gold coordination sphere and to identify the true catalytically active species. Such insights are invaluable for elucidating reaction pathways and for the rational design of more efficient catalysts.
Integration in Supramolecular Assemblies and Frameworks
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for this compound. The tetrabutylammonium cation is well-known for its ability to form stable assemblies with various anions through electrostatic and van der Waals interactions. nih.govmdpi.com Furthermore, gold(I) centers are known to participate in aurophilic interactions, a type of metal-metal interaction that can lead to the formation of extended structures. nwpii.com
Future research will likely explore the use of this compound as a building block for constructing novel supramolecular architectures. google.com These could include coordination polymers, metal-organic frameworks (MOFs), and self-assembled monolayers with interesting photophysical, electronic, or catalytic properties. The interplay between the quaternary ammonium (B1175870) interactions and aurophilic bonding could lead to materials with unique structural motifs and functionalities. nih.gov
Computational Design and Prediction of Novel Gold-Containing Materials
Computational chemistry and materials science are becoming increasingly powerful tools for the in-silico design and prediction of new materials. researchgate.netnih.gov Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, stability, and reactivity of gold complexes like this compound. acs.orgnih.gov
Future research in this area will focus on:
Predicting Reaction Outcomes: Using computational models to predict the products and efficiency of catalytic reactions involving gold species derived from this compound. nih.gov
Designing Novel Ligands: Computationally screening and designing new ligands that can coordinate to the gold center to create catalysts with enhanced activity and selectivity.
Modeling Supramolecular Interactions: Simulating the self-assembly of this compound into larger structures to understand the driving forces behind their formation and to predict their properties. acs.org
Investigating Electronic and Optical Properties: Calculating the electronic and photophysical properties of new materials based on this compound for applications in electronics and photonics.
| Computational Approach | Application in this compound Research |
| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and spectroscopic properties. researchgate.net |
| Molecular Dynamics (MD) | Simulating the behavior of the compound in solution and its interaction with other molecules. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds, including non-covalent interactions. acs.org |
Interdisciplinary Research with Biological and Nanoscience Applications
The interface between chemistry, biology, and nanoscience is a fertile ground for innovation. Gold compounds, in general, have shown significant promise in these interdisciplinary areas. nih.govnwpii.comrsc.org
In the realm of nanoscience , this compound can serve as a precursor for the synthesis of gold nanoparticles (AuNPs). acs.orghilarispublisher.com The size, shape, and surface chemistry of these nanoparticles can be tailored for a wide range of applications, including catalysis, sensing, and electronics. acs.orgnih.gov The use of quaternary ammonium compounds as capping agents can influence the stability and properties of the resulting nanoparticles. wikipedia.orgnih.gov
In the biological sciences , gold(I) complexes, including the well-known anti-arthritic drug Auranofin, have attracted considerable attention for their therapeutic potential. uky.edunih.govnih.gov this compound is a known precursor in the synthesis of Auranofin. researchgate.net Future research will likely explore the synthesis of new gold-based drug candidates derived from this compound, targeting a range of diseases from cancer to bacterial infections. nih.govrsc.org The lipophilic nature of the tetrabutylammonium cation may enhance the cellular uptake of these potential therapeutic agents. rsc.org Furthermore, gold nanoparticles synthesized from this precursor could be functionalized for applications in drug delivery, bioimaging, and diagnostics. hilarispublisher.comnih.gov
Q & A
Q. What are the standard synthesis protocols for Tetrabutylammonium Dibromoaurate, and how can purity be optimized?
this compound(I) is typically synthesized by reacting tetrabutylammonium bromide with gold(III) bromide in a stoichiometric ratio under anhydrous conditions. For example, it has been used to prepare (2-methylphenylphosphine)gold(I) bromide via reaction with a primary phosphine in high yield (>95%) . Key steps include:
- Solvent selection : Acetonitrile or dichloromethane, which stabilize ionic intermediates.
- Purification : Recrystallization from ethanol-diethyl ether mixtures to remove unreacted precursors.
- Yield optimization : Strict control of reaction temperature (20–25°C) and exclusion of moisture.
Characterization via elemental analysis and X-ray diffraction is critical to confirm purity .
Q. Which characterization techniques are most effective for confirming the structure of this compound derivatives?
- Single-crystal X-ray diffraction : Resolves Au–Br and Au–P bond lengths (e.g., linear P–Au–Br geometry with bond distances of ~2.3–2.5 Å) and intermolecular Au–Au interactions (3.097–3.380 Å) .
- NMR spectroscopy : and NMR verify ligand coordination and absence of free phosphine.
- FT-IR : Confirms bromide counterion presence via absorption bands near 200–250 cm.
- Elemental analysis : Matches experimental C, H, N, and Au percentages with theoretical values .
Q. What precautions are necessary for handling this compound in experimental settings?
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (linked to respiratory irritation) .
- Moisture control : Store under inert atmosphere (argon or nitrogen) to prevent hydrolysis.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .
Advanced Research Questions
Q. How do intermolecular Au–Au interactions in this compound derivatives influence their solid-state properties?
Crystallographic studies reveal folded chains of gold atoms with alternating Au–Au distances (3.097 Å and 3.380 Å) and repetitive angles (Au–Au–Au = 103.5°). These interactions:
- Enhance thermal stability : Extended Au–Au networks increase melting points by 20–30°C compared to monomeric analogs.
- Modulate luminescence : Au complexes exhibit tunable emission spectra dependent on Au–Au contact geometry .
Computational studies (DFT) can model these interactions to predict optical and catalytic behavior.
Q. What role does this compound play in catalytic applications, and how can reaction mechanisms be elucidated?
- Oxidation catalysis : Acts as a halide source in Au-mediated oxidation reactions, facilitating bromide transfer to substrates.
- Mechanistic probes : Use NMR or EXAFS to track Au oxidation state changes during catalysis.
For example, in cross-coupling reactions, kinetic studies (e.g., variable-temperature NMR) can identify rate-determining steps involving Au–Br bond cleavage .
Q. How can Response Surface Methodology (RSM) optimize reaction conditions for this compound-based syntheses?
- Design of experiments (DoE) : Vary factors like temperature, solvent polarity, and stoichiometry to maximize yield.
- Data analysis : Fit experimental results to a quadratic model to identify optimal conditions (e.g., 40°C, 1:1.2 Au:ligand ratio).
RSM has been successfully applied to similar systems, improving extraction efficiency by >30% .
Q. How should researchers reconcile contradictory data on Au–Au distances in different structural studies?
- Crystallographic refinement : Check for thermal motion artifacts or disorder in crystal lattices.
- Comparative analysis : Cross-reference with computational models (e.g., DFT-optimized geometries).
For instance, Au–Au distances may vary by ±0.05 Å due to packing effects, but deviations >0.1 Å warrant re-evaluation of data collection parameters .
Q. What green chemistry approaches can reduce waste in this compound syntheses?
- Deep Eutectic Solvents (DES) : Replace volatile organic solvents with DES (e.g., tetrabutylammonium bromide/caprylic acid mixtures) to enhance sustainability .
- Catalyst recycling : Recover Au via precipitation with reductants (e.g., ascorbic acid) and reuse the tetrabutylammonium salt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
